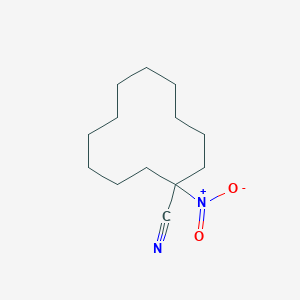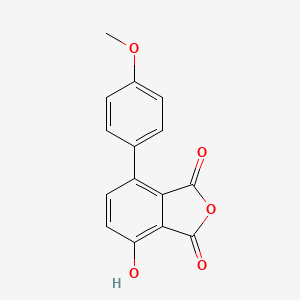
Phenyl 2-acetyloxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-acetyloxypropanoate is an organic compound with a complex structure that includes both phenyl and ester functional groups. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 2-acetyloxypropanoate can be synthesized through several methods. One common synthetic route involves the esterification of phenylacetic acid with 2-hydroxypropanoic acid (lactic acid) in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of environmentally benign solvents may be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-acetyloxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid and acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in phenyl 2-hydroxypropanoate.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid and acetic acid.
Reduction: Phenyl 2-hydroxypropanoate.
Substitution: Various esters and amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-acetyloxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of phenyl 2-acetyloxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 2-hydroxypropanoic acid, which may interact with various biological pathways. The phenyl group can also participate in aromatic interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2-acetyloxypropanoate can be compared with other similar compounds, such as:
Phenylacetone: Similar in structure but lacks the ester group.
Phenylacetic acid: Contains a carboxylic acid group instead of an ester.
Phenyl 2-hydroxypropanoate: The reduced form of this compound.
Uniqueness
This compound is unique due to its combination of phenyl and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
82224-53-1 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
phenyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C11H12O4/c1-8(14-9(2)12)11(13)15-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
DFDWIGBFYINJEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1=CC=CC=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)

![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)



![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)




